Boc-MeThr(Bzl)-OH serves two key functions in peptide synthesis:
This compound incorporates the threonine (Thr) amino acid into the peptide chain while having two protective groups:
The Boc and benzyl groups can be selectively removed under specific conditions, allowing for controlled assembly of the peptide and further functionalization of the threonine side chain.
Boc-MeThr(Bzl)-OH finds application in various research areas related to peptide synthesis:
Boc-MeThr(Bzl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-O-benzyl-L-threonine, is a synthetically derived amino acid derivative. It is commonly used as a building block in peptide synthesis, particularly for the incorporation of a methylated threonine residue (1: ). The Boc (t-Butyloxycarbonyl) and Bzl (benzyl) groups are protecting groups that are used to selectively control the reactivity of the amino and carboxylic acid functionalities during peptide synthesis.
Boc-MeThr(Bzl)-OH has a complex molecular structure containing several key features:
The combination of these features allows for the controlled incorporation of a methylated threonine unit into a peptide sequence while maintaining reactivity at the desired sites for chain elongation.
Boc-MeThr(Bzl)-OH + H-Leu-OH -> Boc-MeThr(Bzl)-Leu-OH + H2O (Equation 1)
Boc-MeThr(Bzl)-OH itself doesn't have a specific mechanism of action. It serves as a building block to introduce a methylated threonine residue into a peptide. The specific function of the resulting peptide depends on its overall sequence and structure. In some cases, the methyl group on the threonine side chain might influence protein folding, stability, or interaction with other molecules.
Boc-MeThr(Bzl)-OH is likely to be an irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat. Specific data on its toxicity is not available, but it is recommended to handle it with care following general laboratory safety guidelines for organic compounds [].